molecular formula C15H16N2O3S B6664491 3-[2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methylamino]-2-oxoethyl]benzoic acid

3-[2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methylamino]-2-oxoethyl]benzoic acid

Cat. No.: B6664491
M. Wt: 304.4 g/mol
InChI Key: OTGAUUYYTAZHEL-UHFFFAOYSA-N
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Description

3-[2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methylamino]-2-oxoethyl]benzoic acid is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methylamino]-2-oxoethyl]benzoic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 2,4-dimethylthiazole with an appropriate amine to form the intermediate compound. This intermediate is then reacted with a benzoic acid derivative under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methylamino]-2-oxoethyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the thiazole ring, leading to different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the benzoic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

3-[2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methylamino]-2-oxoethyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methylamino]-2-oxoethyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can modulate the activity of the target molecules. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylthiazole: A simpler thiazole derivative with similar chemical properties but lacking the benzoic acid moiety.

    Thiazolyl Blue Tetrazolium Bromide (MTT): A thiazole derivative used in cell viability assays, with a different functional group arrangement.

    Sulfathiazole: An antimicrobial agent with a thiazole ring, used in medicinal applications.

Uniqueness

3-[2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methylamino]-2-oxoethyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiazole ring and the benzoic acid moiety allows for a wide range of applications and interactions that are not possible with simpler thiazole derivatives.

Properties

IUPAC Name

3-[2-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]-2-oxoethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-9-13(21-10(2)17-9)8-16-14(18)7-11-4-3-5-12(6-11)15(19)20/h3-6H,7-8H2,1-2H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGAUUYYTAZHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CNC(=O)CC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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